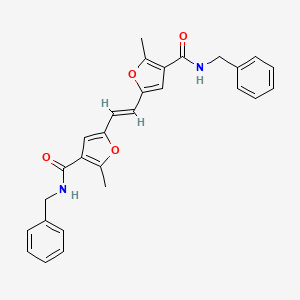
5,5'-(1,2-ethenediyl)bis(N-benzyl-2-methyl-3-furamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-(1,2-ethenediyl)bis(N-benzyl-2-methyl-3-furamide), commonly known as EB-Furamide, is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. EB-Furamide is a member of the furamide family and is structurally similar to other furamide compounds, such as N-(2-benzoylphenyl)-2-methyl-3-furamide (BPF) and N-(4-benzoylphenyl)-2-methyl-3-furamide (BPF4).
作用机制
The exact mechanism of action of EB-Furamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, EB-Furamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for cell growth and division. In addition, EB-Furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, EB-Furamide has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In immunology, EB-Furamide has been shown to activate immune cells by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects:
EB-Furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EB-Furamide has been shown to inhibit cell growth and induce apoptosis. In neuroscience, EB-Furamide has been shown to reduce oxidative stress and inflammation, which are associated with various neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, EB-Furamide has been shown to enhance the immune response by activating immune cells.
实验室实验的优点和局限性
EB-Furamide has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications in various fields. However, EB-Furamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of EB-Furamide. In cancer research, future studies could focus on the development of EB-Furamide derivatives with improved efficacy and reduced toxicity. In neuroscience, future studies could focus on the potential use of EB-Furamide as a neuroprotective agent in various neurological disorders. In immunology, future studies could focus on the potential use of EB-Furamide as an immunomodulatory agent in various immune-related disorders. Overall, the study of EB-Furamide has the potential to provide valuable insights into the development of novel therapeutics for various diseases.
合成方法
EB-Furamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-furoic acid with benzyl chloride, followed by the reaction of the resulting benzyl 2-methyl-3-furoate with ethylenediamine. The final step involves the reaction of the resulting 5,5'-(1,2-ethenediyl)bis(N-benzyl-2-methyl-3-furamide) with hydrochloric acid to obtain EB-Furamide.
科学研究应用
EB-Furamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, EB-Furamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, EB-Furamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, EB-Furamide has been shown to enhance the immune response by activating immune cells such as macrophages and natural killer cells.
属性
IUPAC Name |
N-benzyl-5-[(E)-2-[4-(benzylcarbamoyl)-5-methylfuran-2-yl]ethenyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-19-25(27(31)29-17-21-9-5-3-6-10-21)15-23(33-19)13-14-24-16-26(20(2)34-24)28(32)30-18-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,29,31)(H,30,32)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASJFQPYNNHLB-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=CC2=CC(=C(O2)C)C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=C/C2=CC(=C(O2)C)C(=O)NCC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

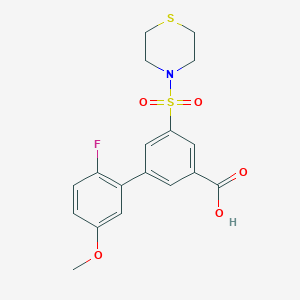
![1'-[3-(1H-pyrazol-1-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5462352.png)
![N,N,2-trimethyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5462357.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5462362.png)
![2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one](/img/structure/B5462390.png)
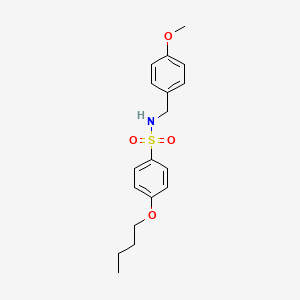
![1-[(2-chloro-6-fluorophenyl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5462405.png)
![N-(2,4-difluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5462407.png)
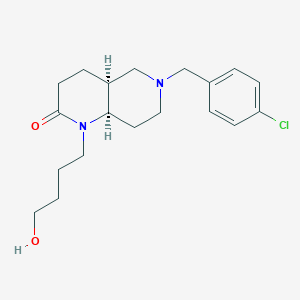
![(2R)-2-hydroxy-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propanamide](/img/structure/B5462422.png)
![methyl 4-{3-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5462432.png)
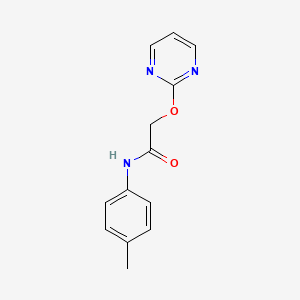
![6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5462455.png)
![6-[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5462460.png)